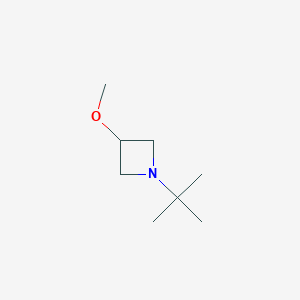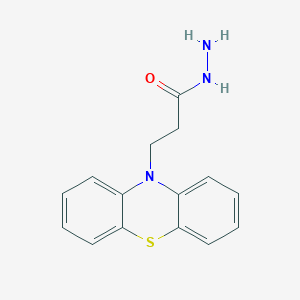
Thiophene, 2,5-dihydro-3,4-dimethyl-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, 2,5-dihydro-3,4-dimethyl-, 1-oxide is a heterocyclic compound containing a sulfur atom in its five-membered ring structure This compound is a derivative of thiophene, which is known for its aromatic properties and significant role in various chemical and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 2,5-dihydro-3,4-dimethyl-, 1-oxide typically involves the oxidation of its parent thiophene compound. One common method is the oxidation of 2,5-dihydro-3,4-dimethylthiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and to ensure high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and yield. The use of catalysts and advanced purification techniques can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Thiophene, 2,5-dihydro-3,4-dimethyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of thiophene 1,1-dioxide.
Reduction: Reduction reactions can convert the 1-oxide group back to the parent thiophene compound.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation can be employed.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Thiophene 1,1-dioxide.
Reduction: 2,5-dihydro-3,4-dimethylthiophene.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Thiophene, 2,5-dihydro-3,4-dimethyl-, 1-oxide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of thiophene, 2,5-dihydro-3,4-dimethyl-, 1-oxide involves its interaction with various molecular targets and pathways. The 1-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. This can lead to the modulation of enzyme activities, disruption of cellular processes, and induction of oxidative stress in target cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Thiophene, 2,5-dihydro-3,4-dimethyl-, 1-oxide is unique due to the presence of the 1-oxide group, which imparts distinct chemical and biological properties. This makes it more reactive compared to its non-oxidized counterparts and allows for a broader range of applications in various fields.
Eigenschaften
CAS-Nummer |
18015-15-1 |
|---|---|
Molekularformel |
C6H10OS |
Molekulargewicht |
130.21 g/mol |
IUPAC-Name |
3,4-dimethyl-2,5-dihydrothiophene 1-oxide |
InChI |
InChI=1S/C6H10OS/c1-5-3-8(7)4-6(5)2/h3-4H2,1-2H3 |
InChI-Schlüssel |
RSJLCUPJPKFRBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CS(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


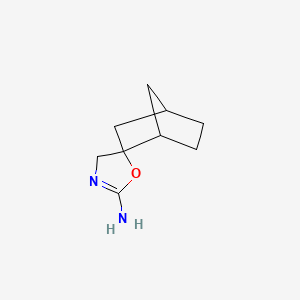
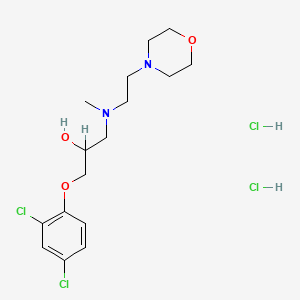
![Benzene, 1,1'-[(2-methylpropylidene)bis(seleno)]bis-](/img/structure/B14701325.png)
![2-[(Piperidin-1-yl)methylidene]cyclooctan-1-one](/img/structure/B14701336.png)
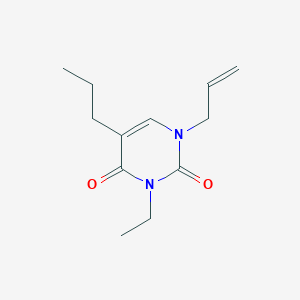
![1-Nitro-4-[[(4-nitrophenyl)methylsulfonyl-phenylmethyl]sulfonylmethyl]benzene](/img/structure/B14701351.png)
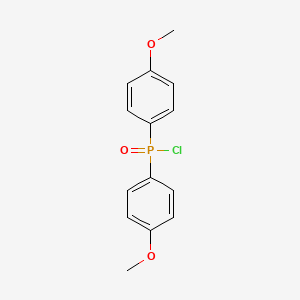
![[(1R,2R)-2-ethenylcyclopropyl]methanol](/img/structure/B14701367.png)


